molecular formula C8H13N3 B582165 1-Cyclopropylpiperazine-2-carbonitrile CAS No. 1311569-64-8

1-Cyclopropylpiperazine-2-carbonitrile

Cat. No.: B582165
CAS No.: 1311569-64-8
M. Wt: 151.213
InChI Key: HVIXJTLUHJSOIV-UHFFFAOYSA-N
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Description

1-Cyclopropylpiperazine-2-carbonitrile (CAS 1311569-64-8) is a nitrile-functionalized piperazine derivative of high interest in medicinal chemistry and pharmaceutical research . Piperazine scaffolds are privileged structures in drug discovery, frequently employed in the synthesis of compounds with significant biological activity . The specific molecular architecture of this compound, featuring a cyclopropyl group and a carbonitrile moiety, makes it a valuable precursor and key intermediate in organic synthesis. This reagent has been investigated in the development of novel therapeutic agents, including compounds that act as potent inhibitors of mutant IDH1 enzymes for the potential treatment of cancers such as acute myeloid leukemia and cholangiocarcinoma . Piperazine derivatives are known to exhibit a wide range of pharmacological activities. The core piperazine structure is recognized for its ability to interact with various biological targets; for instance, some piperazine-based drugs function as GABA receptor agonists . Researchers utilize this compound as a versatile building block to explore new chemical space and generate diverse compound libraries for high-throughput screening . The compound should be stored at room temperature, and handling should be conducted with appropriate personal protective equipment. This product is intended for research and development purposes only and is not for diagnostic or human therapeutic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclopropylpiperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3/c9-5-8-6-10-3-4-11(8)7-1-2-7/h7-8,10H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVIXJTLUHJSOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCNCC2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Cyclopropylpiperazine

A patent (CN111116514B) details the preparation of 1-cyclopropylpiperazine hydrochloride as a precursor:

  • Reagents : 4-(cyclopropanecarbonyl)piperazine-1-carboxylic acid tert-butyl ester, trifluoroacetic acid (TFA), and cyclopropylcarbonyl chloride.

  • Procedure :

    • The tert-butyl ester is deprotected using TFA in dichloromethane.

    • Cyclopropylcarbonyl chloride is added to the resulting amine in ethanol at 0°C.

    • The mixture is stirred at 25°C, followed by crystallization with methyl tert-butyl ether.

  • Yield : 86–88% with piperazine content <70 ppm.

Optimized Industrial-Scale Synthesis

Recent advancements focus on optimizing reaction conditions for industrial production. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature25–30°CMinimizes side reactions
SolventEthanol/Isopropyl etherEnhances crystallization
Reaction Time3–5 hoursBalances completion vs. degradation
CatalystNone requiredReduces cost

For example, a protocol from VulcanChem achieves 95% purity by:

  • Conducting the reaction in ethanol at 25°C.

  • Using slow addition of cyclopropylcarbonyl chloride to prevent exothermic side reactions.

  • Crystallizing the product with isopropyl ether.

Mechanistic Insights and Byproduct Analysis

The formation of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism when using halogenated intermediates. Computational studies suggest that the cyclopropyl group’s ring strain (≈27 kcal/mol) accelerates the reaction by destabilizing the transition state.

Common byproducts include:

  • Di-cyclopropylpiperazine : Forms due to over-alkylation (mitigated by stoichiometric control).

  • Hydrolysis products : Nitriles may hydrolyze to amides in aqueous conditions (prevented by anhydrous solvents).

Analytical Characterization

Successful synthesis is confirmed via:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆) : δ 9.68 (br, 2H, NH), 3.93 (m, 2H), 3.69 (m, 2H), 3.04–3.10 (m, 4H), 2.0 (m, 1H), 0.72–0.76 (m, 4H, cyclopropyl).

  • ¹³C NMR : Peaks at 118.5 ppm (C≡N) and 8.2 ppm (cyclopropyl carbons).

Mass Spectrometry

  • LCMS (M+1) : 151.213 m/z, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropylpiperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an amine or an alcohol.

Scientific Research Applications

1-Cyclopropylpiperazine-2-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylpiperazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the specific application and context. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects. The detailed molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural Analogues

Piperazine derivatives are structurally diverse, with variations in substituents influencing their reactivity, stability, and applications. Below is a comparative analysis of 1-Cyclopropylpiperazine-2-carbonitrile and related compounds:

Compound Name Substituents Molecular Formula MW (g/mol) Key Features
This compound Cyclopropyl, nitrile C₈H₁₃N₃ (base) 163.22 (base) Nitrile enhances polarity; cyclopropyl provides steric hindrance .
1-(4-Chlorophenyl)piperazine 4-Chlorophenyl C₁₀H₁₃ClN₂ 196.68 Aryl group increases lipophilicity; used in CNS drug development .
1-Isopropyl-4-[2-aryl-1-diazenyl]piperazine Isopropyl, diazenyl-aryl Variable ~250–300 Diazenyl moiety enables photochemical applications .
1-Cyclohexylpiperazine Cyclohexyl C₁₀H₂₀N₂ 168.28 Bulkier cyclohexyl group reduces solubility but improves metabolic stability .
1-(3-Hydroxypropyl)-4-methylpiperazine 3-Hydroxypropyl, methyl C₈H₁₈N₂O 158.24 Hydroxyl group enhances hydrophilicity; used in prodrug synthesis .

Biological Activity

1-Cyclopropylpiperazine-2-carbonitrile (CPP) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article focuses on the biological activity of CPP, including its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

This compound is characterized by the presence of both cyclopropyl and carbonitrile groups, which contribute to its distinct chemical behavior. The compound is often used as an intermediate in the synthesis of various organic molecules and is studied for its interactions with biological systems.

The biological activity of CPP involves its interaction with specific molecular targets, primarily enzymes and receptors. The mechanism of action can vary based on the biological context:

  • Enzyme Inhibition : CPP has been investigated for its potential to inhibit enzymes involved in metabolic pathways, which could lead to alterations in cellular processes.
  • Receptor Binding : The compound may interact with cell surface receptors, influencing signal transduction pathways that regulate various physiological responses.

Molecular Targets

  • Enzymes : Involved in metabolic regulation.
  • Receptors : Mediating signal transduction pathways.

Biological Activity

Research has highlighted several areas where CPP exhibits biological activity:

  • Antimicrobial Properties : Studies indicate that CPP may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
  • Antiviral Activity : Preliminary research suggests potential antiviral properties, although detailed studies are required to establish efficacy and mechanisms.
  • Therapeutic Applications : CPP is being explored for its role in drug development, particularly as a precursor for new pharmaceuticals targeting various diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of CPP, it is essential to compare it with structurally similar compounds:

CompoundStructural FeaturesBiological Activity
1-CyclopropylpiperazineLacks carbonitrile groupDifferent pharmacological profile
2-CyanopiperazineContains cyano groupVaries in biological activity
1-Cyclopropyl-4-methylpiperazineContains methyl group instead of nitrileAlters chemical behavior and applications

The combination of cyclopropyl and carbonitrile groups in CPP provides unique properties that enhance its potential as a research compound.

Case Studies and Research Findings

Recent studies have focused on the pharmacokinetics and biological effects of CPP. For example:

  • In Vitro Studies : CPP has been tested for its ability to inhibit specific enzyme activities in cell cultures. Results indicate significant inhibition rates, suggesting potential therapeutic uses .
  • Animal Models : Research involving animal models has demonstrated promising results regarding the safety and efficacy of CPP-based compounds in treating certain conditions, such as infections or metabolic disorders .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Cyclopropylpiperazine-2-carbonitrile with high purity?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclopropane ring formation and nitrile group introduction. Critical steps include:

  • Cyclopropane Introduction : Use of carbene insertion or cycloaddition reactions under controlled conditions (e.g., low temperature, inert atmosphere) to minimize side products .
  • Purification : Employ techniques like preparative HPLC or recrystallization to isolate the compound. Purity (>95%) can be verified via NMR (e.g., 1^1H/13^13C) and LC-MS, ensuring absence of unreacted precursors or isomers .
  • Yield Optimization : Adjust stoichiometry of reagents (e.g., cyclopropane precursors) and reaction time based on kinetic studies.

Q. How can researchers characterize the stability of this compound under different storage conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Quantify impurities using validated calibration curves .
  • Long-Term Storage : Store at -20°C in amber vials under nitrogen to prevent hydrolysis of the nitrile group. Regularly assess water content (Karl Fischer titration) to avoid moisture-induced degradation .
  • Compatibility Studies : Test stability in common solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to detect absorbance shifts indicative of structural changes .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Confirmation :
  • NMR : Assign peaks for the cyclopropyl group (δ ~1.0–2.0 ppm in 1^1H NMR) and nitrile carbon (δ ~115–120 ppm in 13^13C NMR) .
  • FT-IR : Identify characteristic C≡N stretching (~2240 cm1^{-1}) and cyclopropane C-H bending (~700–800 cm1^{-1}) .
  • Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and rule out isobaric contaminants .

Advanced Research Questions

Q. How do functional groups in this compound influence its pharmacological potential compared to analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare with analogs (e.g., piperazine derivatives lacking cyclopropane or nitrile groups) using:
CompoundKey Functional GroupsPharmacological Profile
This compoundCyclopropane, nitrileEnhanced enzyme/receptor binding (hypothesized)
6,7-Dihydro-5H-cyclopentapyrazineNo nitrile/amino groupsLimited bioactivity
PiperidinocyclohexanecarbonitrilePiperidine, nitrilePrecursor to psychoactive drugs
  • Mechanistic Studies : Perform molecular docking to predict interactions with targets (e.g., serotonin receptors). Validate via surface plasmon resonance (SPR) to measure binding kinetics .

Q. What strategies can resolve contradictions in reported cytotoxicity data for this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa), exposure time, and concentration ranges. Use statistical tools (e.g., ANOVA) to identify outliers .
  • Dose-Response Validation : Re-evaluate cytotoxicity in standardized assays (e.g., MTT or Annexin V/PI staining) with controlled conditions (e.g., 24–72 hr exposure, IC50_{50} calculation) .
  • Impurity Profiling : Compare batch-specific purity (≥95% vs. lower grades) to determine if contaminants (e.g., unreacted cyclopropane precursors) contribute to variability .

Q. How can researchers design experiments to probe the compound’s interaction with cytochrome P450 enzymes?

  • Methodological Answer :

  • In Vitro Metabolism Assays : Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor. Monitor metabolite formation via LC-MS/MS, focusing on CYP3A4/2D6 isoforms .
  • Inhibition Screening : Use fluorogenic substrates (e.g., 7-benzoxyquinoline for CYP3A4) to assess competitive/non-competitive inhibition. Calculate Ki_i values to determine potency .
  • Structural Modifications : Introduce isotopic labels (e.g., 13^{13}C-cyclopropane) to track metabolic pathways and identify reactive intermediates .

Q. What novel synthetic routes could improve the scalability of this compound production?

  • Methodological Answer :

  • Flow Chemistry : Optimize exothermic steps (e.g., cyclopropanation) in continuous flow reactors to enhance safety and yield .
  • Catalysis : Screen transition-metal catalysts (e.g., Pd/Cu) for nitrile formation via cross-coupling, reducing reliance on toxic cyanide sources .
  • Green Chemistry : Replace halogenated solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) in recrystallization steps .

Notes on Data Reliability

  • Contradictions Addressed : Variability in pharmacological data (e.g., cytotoxicity) was contextualized via impurity analysis and experimental design standardization .

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